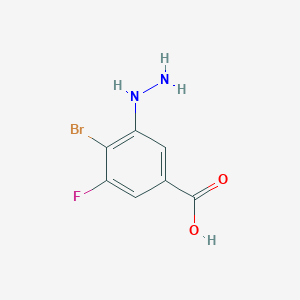
4-Bromo-3-fluoro-5-hydrazinylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The brominated and fluorinated intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group.
Industrial Production Methods: Industrial production of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid typically involves multi-step reactions starting from commercially available precursors
-
Bromination and Fluorination:
- Starting with a suitable benzoic acid derivative, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst.
- Fluorination can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Azo Compounds: Formed from the oxidation of the hydrazine group.
Amines: Formed from the reduction of the hydrazine group.
Biaryl Compounds: Formed from coupling reactions.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-5-hydrazinylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
4-Bromo-3-fluorobenzoic acid: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Fluoro-5-hydrazinylbenzoic acid:
4-Bromo-5-hydrazinylbenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid is unique due to the presence of all three functional groups (bromine, fluorine, and hydrazine) on the benzoic acid core. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C7H6BrFN2O2 |
|---|---|
Poids moléculaire |
249.04 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-5-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H6BrFN2O2/c8-6-4(9)1-3(7(12)13)2-5(6)11-10/h1-2,11H,10H2,(H,12,13) |
Clé InChI |
ZPWKYOUZJDGVGS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1NN)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)
![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778581.png)
![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)
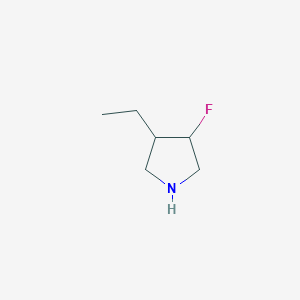

![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
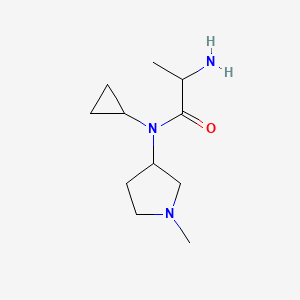

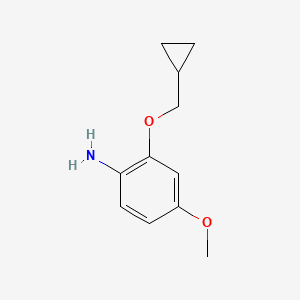
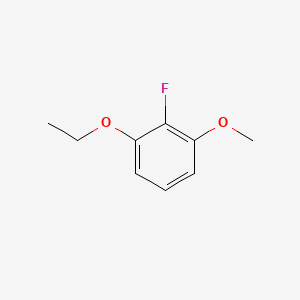
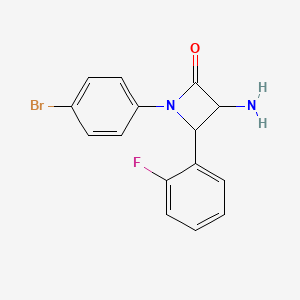
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
